1-[(Oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[(Oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a triazole ring substituted with an oxan-3-ylmethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The triazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a versatile building block in synthetic chemistry.
Preparation Methods
The synthesis of 1-[(Oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a “click” chemistry approach, which involves the cycloaddition of an azide and an alkyne.
Introduction of the Oxan-3-ylmethyl Group: The oxan-3-ylmethyl group can be introduced through a nucleophilic substitution reaction.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
1-[(Oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo a variety of chemical reactions, including:
Oxidation: The triazole ring is generally resistant to oxidation, but the oxan-3-ylmethyl group can be oxidized under strong conditions.
Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like LiAlH4. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(Oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors that interact with triazole-containing molecules.
Materials Science: The stability and reactivity of the triazole ring make this compound useful in the development of new materials, including polymers and coatings.
Biological Research: The compound can be used in the study of biological systems, particularly in the development of probes and imaging agents.
Mechanism of Action
The mechanism of action of 1-[(Oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can form hydrogen bonds and other interactions with biological targets, which can influence the compound’s efficacy and selectivity .
Comparison with Similar Compounds
1-[(Oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine can be compared with other triazole-containing compounds, such as:
1H-1,2,3-Triazole: This compound is similar in structure but lacks the oxan-3-ylmethyl group.
1H-1,2,4-Triazole: This compound is the parent structure of this compound and is used in the synthesis of various pharmaceuticals.
1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine: This compound is structurally similar but contains a pyrazole ring instead of a triazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
The compound 1-[(Oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine is part of the 1,2,4-triazole family, which is known for its diverse biological activities, including antifungal, antibacterial, and antiviral properties. This article synthesizes available research on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
- Molecular Formula : C₈H₁₃N₄O
- Molecular Weight : 173.22 g/mol
- CAS Number : 1702807-29-1
Triazole compounds typically exert their biological effects through the inhibition of specific enzymes involved in the biosynthesis of essential cellular components. For instance, they often target enzymes such as lanosterol 14-alpha demethylase, crucial for ergosterol synthesis in fungi. This inhibition disrupts cell membrane integrity and function, leading to cell death.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various 1,2,4-triazole derivatives against a range of bacterial strains:
Compound | Tested Pathogen | Efficacy |
---|---|---|
This compound | Staphylococcus aureus | Moderate activity observed |
Escherichia coli | No significant activity | |
Bacillus subtilis | Variable activity depending on concentration | |
Salmonella typhimurium | No significant activity |
The compound displayed moderate activity against Staphylococcus aureus but was less effective against Gram-negative bacteria like E. coli and Salmonella typhimurium .
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. In vitro studies have demonstrated that certain derivatives exhibit potent antifungal activity against common pathogens such as Candida albicans and Aspergillus species. The mechanism often involves disruption of ergosterol synthesis:
- Fluconazole , a well-known triazole, has been compared with novel derivatives like this compound in terms of efficacy against fungal infections.
Study 1: Antifungal Efficacy
In a controlled laboratory setting, researchers tested the antifungal activity of various triazole derivatives, including our compound of interest. The study revealed that while traditional triazoles like fluconazole showed high efficacy against Candida species, the novel compound demonstrated a unique profile with varying effectiveness based on structural modifications.
Study 2: Antibacterial Properties
A comparative study involving multiple triazole derivatives assessed their antibacterial properties against Staphylococcus aureus and E. coli. The results indicated that modifications to the oxan group significantly influenced the antibacterial activity. The specific derivative containing the oxan moiety showed promising results against some Gram-positive bacteria but lacked efficacy against Gram-negative strains.
Properties
Molecular Formula |
C8H14N4O |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-(oxan-3-ylmethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H14N4O/c9-8-10-6-12(11-8)4-7-2-1-3-13-5-7/h6-7H,1-5H2,(H2,9,11) |
InChI Key |
QUDGDPUDBOKMPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)CN2C=NC(=N2)N |
Origin of Product |
United States |
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